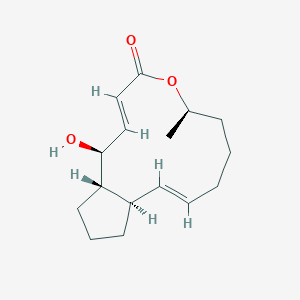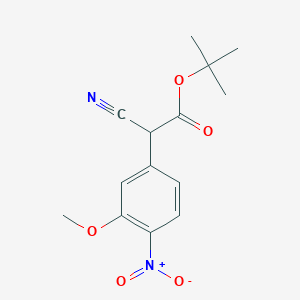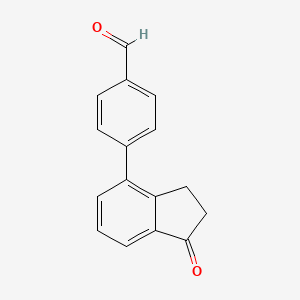
5,5,5-Trifluoropentylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoropentylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C5H8BrF3Mg and a molecular weight of 229.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentylmagnesium bromide is typically synthesized by reacting 5,5,5-trifluoropentyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: 5,5,5-Trifluoropentylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves carbonyl compounds and is carried out in anhydrous solvents like THF at low temperatures.
Substitution Reactions: Often involves halogenated compounds and is conducted under inert conditions.
Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: From substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
5,5,5-Trifluoropentylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: It is a key reagent in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of fluorinated materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5,5-trifluoropentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct stabilizes the intermediate species, facilitating the reaction .
Comparación Con Compuestos Similares
- Pentafluorophenylmagnesium bromide
- 3,5-Difluorophenylmagnesium bromide
- 3,5-Difluorobenzylmagnesium bromide
Uniqueness: 5,5,5-Trifluoropentylmagnesium bromide is unique due to its trifluoromethyl group, which imparts distinct electronic properties, making it highly reactive and useful in synthesizing fluorinated organic compounds. This sets it apart from other Grignard reagents that may not have such electron-withdrawing groups .
Propiedades
IUPAC Name |
magnesium;1,1,1-trifluoropentane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3.BrH.Mg/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIZOFSQXDWHX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14095736.png)
![2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095737.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095750.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095771.png)
![2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol](/img/structure/B14095780.png)

![N-(2-chloro-6-methylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14095789.png)

![2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095796.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B14095806.png)
![1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095829.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14095834.png)
